molecular formula C8H15N3 B1517077 1-Pentyl-1H-pyrazol-4-amine CAS No. 1152841-99-0

1-Pentyl-1H-pyrazol-4-amine

Cat. No. B1517077
M. Wt: 153.22 g/mol
InChI Key: DIXPIZADZXSTKA-UHFFFAOYSA-N
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Description

“1-Pentyl-1H-pyrazol-4-amine” is a synthetic compound that belongs to the class of aminopyrazoles . It has a molecular weight of 153.23 .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “1-Pentyl-1H-pyrazol-4-amine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water .


Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The InChI code for “1-Pentyl-1H-pyrazol-4-amine” is 1S/C8H15N3/c1-2-3-4-6-11-7-5-8(9)10-11/h5,7H,2-4,6H2,1H3,(H2,9,10) .


Chemical Reactions Analysis

The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile .

Scientific Research Applications

Catalysis and Synthesis

  • Tandem Hydroamination/Hydrosilation Catalysis

    Cationic Ir(I) complexes catalyze the hydroamination of 4-pentyn-1-amine to form 2-methylpyrroline and subsequent hydrosilation to form 1-(triethylsilyl)-2-methylpyrrolidine, demonstrating the utility of pyrazolyl-containing catalysts in facilitating complex chemical transformations with high efficiency and yields (Field, Messerle, & Wren, 2003).

  • Multicomponent Coupling Reaction

    A titanium-catalyzed multicomponent coupling reaction of an alkyne, isonitrile, and amine produces pyrazoles, showcasing the versatility of pyrazole synthesis from simple starting materials and its application in the synthesis of natural products like withasomnine (Majumder, Gipson, Staples, & Odom, 2009).

Drug Discovery and Development

Green Chemistry

  • On-Water Synthesis: The "on-water" one-pot synthesis of novel 1H-furo[2,3-c]pyrazole-4-amine derivatives showcases a green, catalyst-free protocol, emphasizing the environmental benefits of using water as a solvent in the synthesis of complex heterocycles (Noruzian, Olyaei, & Hajinasiri, 2019).

properties

IUPAC Name

1-pentylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-2-3-4-5-11-7-8(9)6-10-11/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXPIZADZXSTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentyl-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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